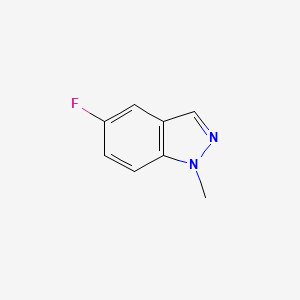

5-Fluoro-1-methyl-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

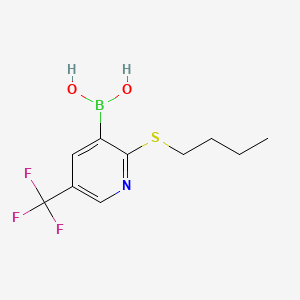

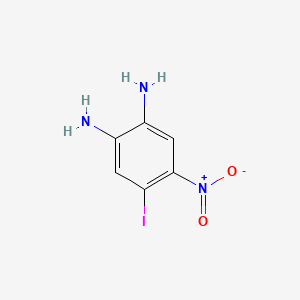

5-Fluoro-1-methyl-1H-indazole is a chemical compound with the molecular formula C7H5FN2 and a molecular weight of 136.13 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 1H-indazoles, including 5-Fluoro-1-methyl-1H-indazole, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

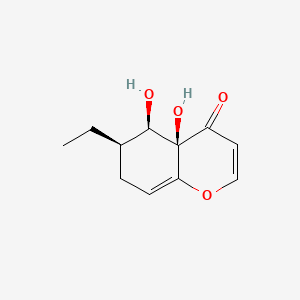

The molecular structure of 5-Fluoro-1-methyl-1H-indazole consists of a fused ring system with a nitrogen atom at the 1 and 3 positions . The 5 position of the indazole ring is substituted with a fluorine atom, and the 1 position is substituted with a methyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazoles have been studied extensively . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

5-Fluoro-1-methyl-1H-indazole is a solid substance . It has a density of 1.4±0.1 g/cm3 . The boiling point is 274.9±13.0 °C at 760 mmHg . It has a molar refractivity of 36.6±0.3 cm3 and a polar surface area of 29 Å2 .科学的研究の応用

Metabolism of Synthetic Cannabinoids

5-Fluoro-1-methyl-1H-indazole derivatives like 5F-AB-PINACA are used to understand the metabolism of synthetic cannabinoids. For example, the study by Wohlfarth et al. (2015) on AB-PINACA and its 5-fluoro analog (5F-AB-PINACA) revealed the metabolic patterns of these substances, including hydrolysis, hydroxylation, and oxidative defluorination (Wohlfarth et al., 2015).

Pharmacological Effects

The incorporation of fluorine atoms into the indazole ring of compounds like 5-Fluoro-1-methyl-1H-indazole has been studied to understand their impact on pharmacological properties. For example, Wasilewska et al. (2014) found that fluorination of the indazole ring in α2-adrenoceptor agonists like marsanidine altered their binding affinity and selectivity (Wasilewska et al., 2014).

Toxicological Analysis

5-Fluoro-1-methyl-1H-indazole derivatives are also important in toxicological analysis, particularly in cases of designer drug use. For instance, Mogler et al. (2018) identified 5F-MDMB-PICA, a 5-Fluoro-1-methyl-1H-indazole derivative, in 'legal high' products and human urine samples, highlighting its misuse in recreational drugs (Mogler et al., 2018).

Antitumor Activity

Some derivatives of 5-Fluoro-1-methyl-1H-indazole have shown potential antitumor activity. For example, Hao et al. (2017) synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and found it inhibited the proliferation of some cancer cell lines (Hao et al., 2017).

Enzyme Inhibition

5-Fluoro-1-methyl-1H-indazole derivatives can act as enzyme inhibitors. Köksal and Alım (2018) studied the inhibitory effects of 4-fluoro-1H-indazole on lactoperoxidase, an antimicrobial enzyme (Köksal & Alım, 2018).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-fluoro-1-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIIYLPAIKTQPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672032 |

Source

|

| Record name | 5-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1-methyl-1H-indazole | |

CAS RN |

1210023-65-6 |

Source

|

| Record name | 5-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Boc-amino)propyl]aniline](/img/structure/B596006.png)